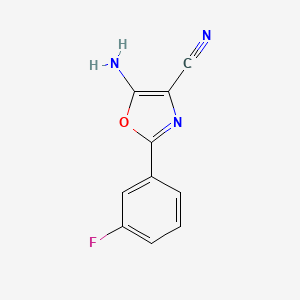

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O/c11-7-3-1-2-6(4-7)10-14-8(5-12)9(13)15-10/h1-4H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWGHDAKBZIPOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=C(O2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzonitrile with an appropriate amino acid derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Wirkmechanismus

The mechanism of action of 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The fluorophenyl group enhances its binding affinity to these targets, while the oxazole ring provides stability and specificity.

Vergleich Mit ähnlichen Verbindungen

Key structural analogs of 5-amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile include derivatives with variations at position 2 of the oxazole ring or modifications to the cyano group. Below is a systematic analysis:

Substituent Variations at Position 2

The substituent at position 2 significantly impacts physicochemical properties and biological activity.

Table 1: Comparison of Substituent Effects

Key Observations:

- Halogenated Phenyl Groups : The dichlorophenyl analog (254.07 g/mol) exhibits higher molecular weight and lipophilicity compared to the fluorophenyl derivative (215.17 g/mol), which may influence membrane permeability .

- Electron-Donating vs.

Functional Group Modifications at Position 4

Replacing the cyano group with other functional groups alters hydrogen-bonding capacity and solubility.

Table 2: Functional Group Comparisons

Key Observations:

Biologische Aktivität

5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an oxazole ring substituted with an amino group and a fluorophenyl moiety. The molecular formula is CHFNO, with a molecular weight of approximately 219.19 g/mol. The compound's structure is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Several studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, related compounds have shown IC values in the low micromolar range against various cancer cell lines. Notably, compounds similar to this compound have demonstrated potent inhibitory effects on tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | NCI-H23 (Lung) | 0.08 | Tubulin inhibition |

| Compound B | HCT-15 (Colon) | 12.07 | Apoptosis induction |

| This compound | Various | TBD | TBD |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of oxazole derivatives. For example, studies involving similar compounds have shown their ability to reduce pro-inflammatory cytokine release and inhibit microglial activation in neuroinflammatory models . This suggests that this compound may also possess anti-inflammatory properties worth investigating.

The biological activity of this compound can be attributed to its interaction with specific protein targets:

- Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest.

- Cytokine Modulation : Compounds in this class have demonstrated the ability to modulate cytokine release in inflammatory pathways.

Study on Antitumor Activity

In a recent study published in MDPI, researchers synthesized various oxazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The study found that certain derivatives exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin . While specific data on this compound was not detailed, the trends suggest it may share similar properties.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-2-(3-fluorophenyl)-1,3-oxazole-4-carbonitrile?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxazole core via cyclization reactions (e.g., using α-haloketones and nitriles under basic conditions) .

- Step 2 : Introduction of the 3-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

- Step 3 : Protection/deprotection of the amine group to prevent side reactions (e.g., using Boc anhydride) .

Key Conditions : Reactions often require inert atmospheres (N₂/Ar), solvents like THF or DMSO, and precise temperature control (60–100°C) .

Q. How is the compound structurally characterized?

Q. Which functional groups dominate its reactivity?

- Oxazole ring : Electrophilic substitution at C-2 and C-4 positions due to electron-withdrawing effects of the carbonitrile .

- 3-Fluorophenyl group : Directs regioselectivity in cross-coupling reactions via steric and electronic effects .

- Amino group : Participates in hydrogen bonding and serves as a nucleophile in alkylation/acylation reactions .

Advanced Research Questions

Q. How can computational methods predict its biological or catalytic activity?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict electron-transfer potential .

- Molecular docking : Screens for binding affinity with target proteins (e.g., kinase inhibitors) using software like AutoDock Vina .

Example : Docking studies of similar oxazole derivatives show binding energies of −8.3 to −9.5 kcal/mol with EGFR kinase .

Q. How to resolve contradictions in reported synthetic yields?

- Variable factors :

- Solvent polarity (e.g., DMSO increases cyclization rates vs. THF) .

- Catalyst loading (Pd(PPh₃)₄ at 2–5 mol% for Suzuki-Miyaura coupling) .

- Mitigation : Use Design of Experiments (DoE) to optimize parameters like temperature, solvent, and catalyst .

Q. What strategies improve stability under experimental conditions?

- Light sensitivity : Store in amber vials under N₂ to prevent photodegradation .

- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C .

- Hydrolysis resistance : Avoid aqueous basic conditions (pH > 10) to prevent carbonitrile degradation .

Methodological Recommendations

- Synthetic protocols : Prioritize anhydrous conditions and high-purity reagents to minimize byproducts .

- Analytical validation : Cross-validate NMR and LC-MS data with computational predictions (e.g., ChemDraw) .

- Data reporting : Include crystallographic parameters (e.g., CCDC deposition numbers) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.